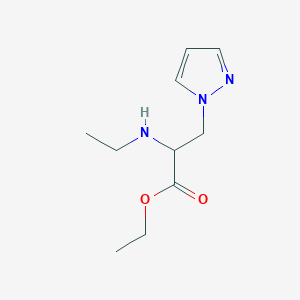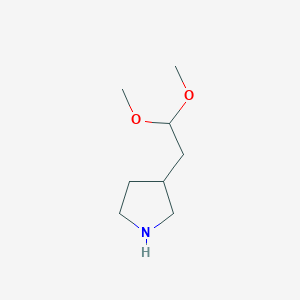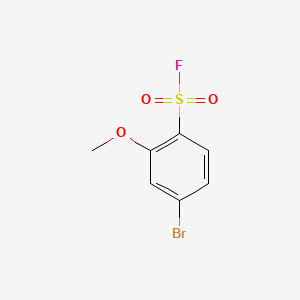![molecular formula C13H11ClN4O2 B13536810 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B13536810.png)
1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[3,4-c]pyridine: Another isomer with distinct properties and applications.
1H-pyrazolo[4,3-c]pyridine:
Uniqueness
1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11ClN4O2 |
|---|---|
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H10N4O2.ClH/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9;/h1-7H,8H2,(H,18,19);1H |
Clave InChI |
FPSNXNBGAIWNHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



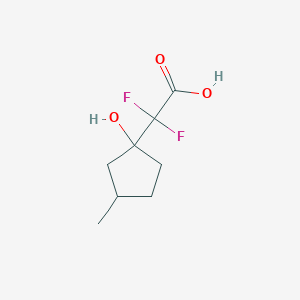
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)

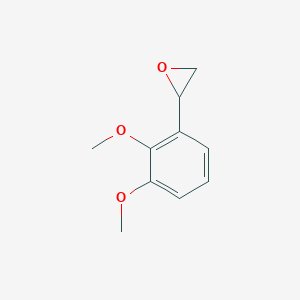
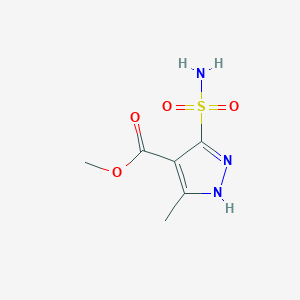
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
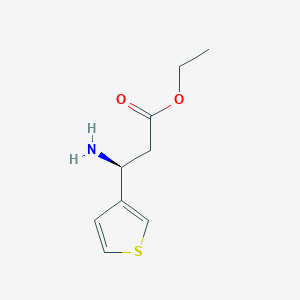
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
